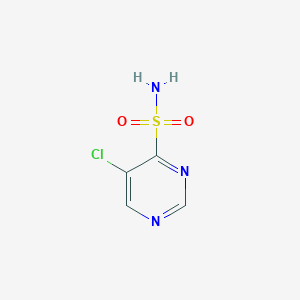

5-Chloropyrimidine-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3O2S |

|---|---|

Molecular Weight |

193.61 g/mol |

IUPAC Name |

5-chloropyrimidine-4-sulfonamide |

InChI |

InChI=1S/C4H4ClN3O2S/c5-3-1-7-2-8-4(3)11(6,9)10/h1-2H,(H2,6,9,10) |

InChI Key |

KJTXNEBSSKYZJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 5 Chloropyrimidine 4 Sulfonamide

Retrosynthetic Analysis of the 5-Chloropyrimidine-4-sulfonamide Framework

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. This process is crucial for designing a viable synthetic route.

Identification of Key Synthons and Precursors for Pyrimidine (B1678525) Ring Assembly

The fundamental approach to constructing the pyrimidine ring involves the condensation of a three-carbon unit with a component containing a urea or amidine moiety. Key synthons, the idealized fragments resulting from disconnection, for the 5-chloropyrimidine (B107214) core can be identified by breaking the C-N and C-C bonds within the ring.

A primary disconnection strategy for the pyrimidine ring points to precursors such as derivatives of malonic acid or cyanoacetic acid as the three-carbon component. For instance, a substituted malondialdehyde or a derivative thereof could react with urea or a related synthon to form the pyrimidine scaffold. Another common strategy involves the use of β-dicarbonyl compounds or their equivalents.

Strategies for Orthogonal Introduction of Chlorine and Sulfonamide Moieties

A significant challenge in the synthesis of this compound is the orthogonal introduction of the chlorine atom at the C5 position and the sulfonamide group at the C4 position. Orthogonality ensures that the introduction or modification of one functional group does not interfere with the other.

Several strategies can be envisioned:

Sequential Functionalization: This approach involves the initial synthesis of a pyrimidine ring with precursor functionalities at the C4 and C5 positions, which are then sequentially converted to the desired chloro and sulfonamide groups. The order of these transformations is critical to avoid undesired side reactions.

Starting with a Pre-functionalized Precursor: An alternative is to begin the pyrimidine ring synthesis with a three-carbon component that already contains a chlorine atom or a precursor to the chloro group at the central carbon, which will become the C5 position of the pyrimidine.

Late-Stage Functionalization: In some cases, the chloro and sulfonamide groups can be introduced in the later stages of the synthesis onto a pre-formed pyrimidine ring. This often involves electrophilic chlorination and subsequent sulfonation or related reactions.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be approached through various multi-step sequences, leveraging both classical and modern synthetic organic chemistry methods.

Multi-Step Synthesis Approaches and Reaction Conditions

A plausible synthetic route, inferred from the synthesis of analogous compounds, could commence with a suitably substituted dihydroxypyrimidine. A general outline of such a multi-step synthesis is presented below:

Route 1: From a Dihydroxypyrimidine Precursor

Chlorination: The synthesis can initiate from a 5-substituted-4,6-dihydroxypyrimidine. Treatment of this precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), would yield the corresponding 4,6-dichloropyrimidine derivative. The reaction conditions typically require elevated temperatures.

Selective Nucleophilic Substitution: The resulting dichlorinated intermediate offers two reactive sites for nucleophilic substitution. By carefully controlling the reaction conditions, a selective reaction at the C4 or C6 position can be achieved.

Introduction of the Sulfonamide Moiety: A key step would be the introduction of the sulfonamide group. This is often achieved by first preparing the corresponding pyrimidine-4-sulfonyl chloride. This intermediate can then be reacted with ammonia or a protected form of ammonia to furnish the desired sulfonamide. The formation of the sulfonyl chloride can be accomplished through various methods, including the oxidation of a corresponding pyrimidine-thiol.

Table 1: Illustrative Reaction Steps and Conditions

| Step | Transformation | Reagents and Conditions |

| 1 | Dihydroxypyrimidine to Dichloropyrimidine | POCl₃, heat |

| 2 | Dichloropyrimidine to Pyrimidine-4-thiol | NaSH or similar sulfur nucleophile |

| 3 | Pyrimidine-4-thiol to Pyrimidine-4-sulfonyl chloride | Oxidative chlorination (e.g., Cl₂ in aqueous media) |

| 4 | Pyrimidine-4-sulfonyl chloride to Pyrimidine-4-sulfonamide | NH₃ or a suitable amine |

It is important to note that the specific starting materials and the sequence of chlorination and sulfonamide introduction would need to be carefully selected to achieve the desired 5-chloro substitution pattern.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence yield and selectivity include:

Reaction Temperature: Temperature control is crucial in multistep syntheses to minimize the formation of byproducts and decomposition of intermediates.

Solvent Choice: The polarity and boiling point of the solvent can significantly affect reaction rates and the solubility of reactants and products.

Stoichiometry of Reagents: The molar ratios of the reactants must be carefully controlled to ensure complete conversion and to avoid side reactions.

Catalyst Selection: In certain steps, the use of a catalyst can enhance reaction rates and improve selectivity.

Table 2: Parameters for Optimization

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition. |

| Solvent | Influences solubility of reactants and can affect reaction mechanism. |

| Reagent Concentration | Impacts reaction kinetics and can influence the formation of byproducts. |

| Reaction Time | Needs to be sufficient for complete conversion without leading to product degradation. |

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

Key areas for implementing green chemistry principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to minimize waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Developing processes that minimize the formation of byproducts and facilitate the recycling of reagents and solvents.

Recent research has explored more sustainable methods for the synthesis of sulfonamides, such as oxidative chlorination in alternative solvents, which could be adapted for the synthesis of this compound.

Derivatization from Pyrimidine and Sulfonamide Precursors

The construction of this compound is typically achieved by derivatizing a suitable pyrimidine precursor. This approach involves the sequential installation of the chloro and sulfonamide functionalities onto the pyrimidine scaffold.

A common and effective method for the synthesis of pyrimidine-4-sulfonyl chlorides, the direct precursors to the corresponding sulfonamides, is through a Sandmeyer-type reaction of an appropriate aminopyrimidine. In the case of this compound, the synthesis can commence from 4-amino-5-chloropyrimidine.

The synthetic sequence begins with the diazotization of 4-amino-5-chloropyrimidine. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature must be carefully controlled to prevent the premature decomposition of the unstable diazonium intermediate.

The resulting diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) at the 4-position of the pyrimidine ring, displacing the diazonium group and yielding 5-chloropyrimidine-4-sulfonyl chloride. The reaction is generally carried out in a suitable solvent system, and the progress is monitored until the evolution of nitrogen gas ceases.

It is important to note that the direct chlorosulfonylation of the pyrimidine ring is a challenging transformation due to the electron-deficient nature of the pyrimidine nucleus. Therefore, the diazotization-Sandmeyer route provides a more reliable and higher-yielding approach.

Once the 5-chloropyrimidine-4-sulfonyl chloride intermediate is obtained, the final step in the synthesis of this compound is the formation of the sulfonamide group. This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with an amine source.

For the preparation of the primary sulfonamide, a common and straightforward method is the reaction of 5-chloropyrimidine-4-sulfonyl chloride with ammonia. This can be accomplished by using aqueous or anhydrous ammonia in a suitable solvent. The reaction proceeds via the nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of byproducts.

Alternatively, other amination agents can be employed. For instance, the use of ammonium (B1175870) hydroxide provides a convenient source of ammonia in an aqueous medium. The reaction mixture is typically stirred for a specified period, and the product, this compound, can then be isolated by filtration or extraction, depending on its solubility characteristics.

graph TD A[4-amino-5-chloropyrimidine] -->|1. NaNO₂, HCl, 0-5 °C (Diazotization)| B(5-Chloropyrimidine-4-diazonium chloride); B -->|2. SO₂, CuCl (Sandmeyer Reaction)| C(5-Chloropyrimidine-4-sulfonyl chloride); C -->|3. NH₃ or NH₄OH (Amination)| D(this compound);

Purification and Characterization Methodologies for Research-Grade Purity

The successful synthesis of this compound is contingent upon the effective purification and thorough characterization of the final product to ensure it meets the stringent requirements for research applications. Various analytical and preparative techniques are employed to ascertain the purity and confirm the chemical identity of the compound.

For the purification of this compound, recrystallization is a commonly employed and effective technique. The choice of solvent is critical and is based on the solubility profile of the compound, where it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. A suitable solvent system allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the mother liquor. Common solvents for the recrystallization of sulfonamides include ethanol, methanol, or mixtures of organic solvents with water. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Chromatographic techniques are also invaluable for the purification and analysis of pyrimidine sulfonamides. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final compound and for isolating it from reaction mixtures. By selecting an appropriate stationary phase (e.g., C18) and a suitable mobile phase, baseline separation of the target compound from any unreacted starting materials or byproducts can be achieved.

The characterization of this compound involves a combination of spectroscopic methods to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the sulfonamide group. The chemical shifts, splitting patterns, and integration of these signals provide valuable information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyrimidine ring, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the sulfonamide group (typically in the range of 3300-3400 cm⁻¹), the S=O stretching vibrations (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and the C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, as well as fragment ions that are characteristic of the molecule's structure.

The following tables summarize the expected analytical data for this compound:

Chemical Reactivity and Advanced Derivatization of 5 Chloropyrimidine 4 Sulfonamide

Reactivity of the Pyrimidine (B1678525) Core in 5-Chloropyrimidine-4-sulfonamide

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. The substituents, a chloro group at C5 and a sulfonamide group at C4, further modulate this reactivity.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor heteroaromatic systems like pyrimidine. youtube.com In substituted chloropyrimidines, the reaction involves the attack of a nucleophile on a carbon atom bearing a leaving group (typically a halogen), proceeding through a high-energy intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org

The regioselectivity of SNAr on the pyrimidine ring is well-established, with the general order of reactivity for different positions being C4(6) > C2 >> C5. acs.org The positions ortho and para to the ring nitrogens (C2, C4, C6) are activated towards nucleophilic attack because the electronegative nitrogens can stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com In contrast, the C5 position is a meta-position relative to both nitrogens and is therefore significantly less reactive.

For a molecule like this compound, a nucleophile would preferentially attack the C4 or C6 positions if they bore a suitable leaving group. However, in this specific compound, the most viable leaving group attached to an activated carbon is the sulfonamide group itself (as a sulfonate derivative) or potentially the chlorine at C5, though the latter is at a deactivated position. Studies on 2,4,5,6-tetrachloropyrimidine (B156064) (TCP) show that nucleophilic attack by amines or sulfonamides occurs selectively at the C4 and C2 positions, with no substitution observed at the C5 chlorine under the tested conditions. researchgate.net This indicates that the chlorine atom at the C5 position of this compound is expected to be relatively inert to SNAr compared to halogens at the C2, C4, or C6 positions.

Table 1: Regioselectivity of SNAr on Substituted Pyrimidines

| Pyrimidine Derivative | Nucleophile | Position(s) of Attack | Outcome | Reference(s) |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Aryl Sulfonamides | C4 (major), C2 (minor) | Site-selective substitution, no C5 reaction observed. | researchgate.net |

| 2,4-Dichloropyrimidines | Aliphatic/Aromatic Amines | C4 | Highly regioselective substitution at the C4 position. | acs.org |

| 2-Chloropyridine | Amines | C2 | Substitution of the chlorine atom. | youtube.com |

| 4-Halopyridines | General Nucleophiles | C4 | Generally more reactive than the corresponding 2-halo isomer. | stackexchange.com |

Electrophilic Substitution Patterns and Regioselectivity

The pyrimidine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and often result in low yields. The presence of the electron-withdrawing sulfonamide group at C4 and the chloro group at C5 further deactivates the ring, making electrophilic attack even more challenging. Consequently, there is limited literature describing the direct electrophilic substitution on the pyrimidine core of this compound. Any potential electrophilic functionalization would likely require prior modification of the ring to introduce strongly activating groups, a strategy that falls outside the scope of direct substitution on the parent molecule.

Transformations of the Sulfonamide Moiety in this compound

The primary sulfonamide group (-SO₂NH₂) is a versatile functional handle that can undergo various transformations, most notably at the nitrogen atom. These modifications are crucial for modulating the physicochemical properties of the parent molecule.

Primary sulfonamides are precursors for the synthesis of secondary and tertiary sulfonamides through N-functionalization. acs.org

N-Acylation: The reaction of a primary sulfonamide with an acylating agent, such as an acid chloride or anhydride, yields an N-acylsulfonamide. These reactions are often performed in the presence of a base like triethylamine, pyridine, or sodium hydride. semanticscholar.org A convenient method involves using N-acylbenzotriazoles as efficient, neutral acylating reagents. semanticscholar.orgresearchgate.net Metal hydrogen sulfates have also been used as effective catalysts for N-acylation under solvent-free conditions. researchgate.net

N-Alkylation and N-Arylation: While less common than acylation, the nitrogen of the sulfonamide can be alkylated or arylated. These reactions typically require a strong base to deprotonate the sulfonamide, forming a nucleophilic anion that can then react with an alkyl halide or an activated aryl system.

Table 2: Selected Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst / Base | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Reflux | N-Acylsulfonamide | semanticscholar.orgresearchgate.net |

| Acid Chlorides / Anhydrides | Al(HSO₄)₃ or Zr(HSO₄)₄ | Room Temperature, Solvent-free | N-Acylsulfonamide | researchgate.net |

| Carboxylic Acids | Carbodiimides (DCC, EDC) | Not specified | N-Acylsulfonamide | semanticscholar.org |

| Acid Chlorides / Anhydrides | Triethylamine, Pyridine | Not specified | N-Acylsulfonamide | semanticscholar.org |

Formation of Sulfamides and Sulfonimidamides from the Sulfonamide Group

The sulfonamide moiety can be further elaborated into more complex sulfur-nitrogen structures.

Sulfamides: The direct conversion of a sulfonamide to a sulfamide (B24259) can be challenging. More common synthetic routes involve the reaction of a sulfuryl chloride with amines or the coupling of a sulfamoyl chloride with an amine.

Sulfonimidamides: Sulfonimidamides are structural analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen group. nih.gov They are intriguing bioisosteres for sulfonamides in medicinal chemistry. nih.gov A common route to their synthesis involves the reaction of a primary sulfonamide with an amine in the presence of a hypervalent iodine reagent. organic-chemistry.org Another method involves the in-situ formation of a sulfonimidoyl chloride from a sulfinamide, followed by nucleophilic substitution with an amine. nih.gov The direct synthesis from sulfenamides using an NH and O transfer mediated by iodosobenzene (B1197198) (PhIO) has also been developed. nih.gov

Chemical Modifications at the Chlorine Substituent

The chlorine atom at the C5 position of the pyrimidine ring is generally considered unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. researchgate.net This is because the C5 position is not activated by the ring nitrogens, which are meta to it. Therefore, displacing the C5-chlorine with common N-, O-, or S-nucleophiles via a traditional SNAr mechanism is difficult.

However, substitution of less reactive halogens on aromatic rings can often be achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). While studies specifically on this compound are not prevalent, the extensive literature on cross-coupling reactions with chloro-heteroaromatics suggests this as the most promising strategy for modifying the C5 position. Such reactions would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, significantly expanding the chemical space accessible from this starting material.

Rational Design and Synthesis of Novel Analogs and Derivatives for Mechanistic Exploration

The development of novel analogs and derivatives of this compound is often guided by rational design principles to probe biological mechanisms or to optimize desired properties.

Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The pyrimidine-sulfonamide scaffold is a common feature in many biologically active compounds. researchgate.netnih.govnih.gov By understanding the binding mode of a parent compound, medicinal chemists can rationally design new derivatives. For instance, the sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyrimidine ring can participate in various interactions within a protein's binding site. mdpi.commdpi.com The chlorine atom at the C5 position serves as a key point for modification, allowing for the introduction of different substituents to explore the chemical space around the core scaffold and to improve interactions with the target.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. imperial.ac.uk The "libraries from libraries" approach allows for the creation of diverse scaffolds from a common intermediate. nih.gov Solution-phase parallel synthesis and DNA-encoded library technology are two prominent methods for generating extensive libraries of pyrimidine and sulfonamide derivatives. acs.orgnih.gov Starting with this compound, a split-and-pool synthesis strategy can be employed where the chloro group is reacted with a diverse set of building blocks in one step, and the sulfonamide group can be functionalized in another, leading to the generation of a vast library of unique compounds for high-throughput screening.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloropyrimidine 4 Sulfonamide and Its Derivatives

Conformational Analysis and Molecular Flexibility of 5-Chloropyrimidine-4-sulfonamide

The three-dimensional conformation and molecular flexibility of a drug molecule are critical determinants of its interaction with a biological target. For this compound, the conformational landscape is largely dictated by the rotational freedom around the S-C bond of the pyrimidine (B1678525) ring and the S-N bond of the sulfonamide group.

Studies on similar sulfonamide-containing molecules have shown that the sulfonamide group itself is not rigid. researchgate.net The bond connecting the sulfonamide group to an aromatic ring, in this case, the pyrimidine ring, has a degree of torsional flexibility. researchgate.net The sulfonamide nitrogen atom can adopt a pyramidal geometry, which differs from the planar nature of a peptide bond. psu.edu This introduces additional conformational possibilities. The potential energy surface of the sulfonamide bond is characterized by multiple energy minima, indicating that several stable conformations can exist. psu.edu

The flexibility of the sulfonamide bond is generally higher than that of a peptide bond, as evidenced by lower rotational barriers. psu.edu This inherent flexibility allows the molecule to adopt different conformations to fit into various binding pockets. However, the specific conformational preferences of this compound will also be influenced by the electronic and steric properties of the pyrimidine ring and the chlorine substituent. The presence of the nitrogen atoms in the pyrimidine ring and the electronegative chlorine atom can influence the torsional potential around the S-C bond through intramolecular interactions. Rotational spectroscopy studies on benzenesulfonamides have revealed that weak intramolecular interactions can significantly alter the conformational preferences of the pharmacophore. mdpi.com In the absence of significant steric hindrance, the amino group of the sulfonamide often lies perpendicular to the plane of the aromatic ring. mdpi.com

Impact of Structural Modifications on In Vitro Biological Interactions

Systematic structural modifications of the this compound scaffold have been instrumental in elucidating the key determinants of its biological activity. These studies involve altering the pyrimidine ring, the sulfonamide group, and the chlorine atom to understand their respective contributions to molecular recognition and biological response.

The pyrimidine ring serves as a crucial scaffold for orienting the sulfonamide group for interaction with target enzymes like carbonic anhydrase (CA). The sulfonamide moiety is a well-established zinc-binding group in CA inhibitors. nih.gov Modifications on the pyrimidine ring can significantly impact the inhibitory potency and selectivity against different CA isoforms.

Research on pyrimidine-sulfonamide hybrids has shown that these compounds can be potent inhibitors of various cancer-related targets. researchgate.net For instance, the introduction of different substituents on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the enzyme's active site. Studies on a series of 4-aryl-6-(piperidin-1-yl)pyrimidines bearing a sulfonamide group revealed that bulkier substituents on the aromatic ring led to increased cancer cell growth inhibition. researchgate.net

The following table summarizes the inhibitory activity of some substituted pyrimidine derivatives against different human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net

| Compound | Substitution | Target Enzyme | Inhibition Constant (Kᵢ) |

| Derivative 1 | 4-chlorophenyl on pyridazine | hCA I | 6.2 nM |

| Derivative 2 | 5,6-dimethoxy-2,3-dihydro-1H-indene on pyrazole | hCA II | 3.3 nM |

| Derivative 3 | 2-hydroxy-5-methylphenyl on pyrazole | hCA IX | 8.5 nM |

| Derivative 4 | Unspecified pyrimidine derivative | hCA I | 39.16 ± 7.70 nM |

| Derivative 5 | Unspecified pyrimidine derivative | hCA II | 18.21 ± 3.66 nM |

These findings underscore the importance of the substitution pattern on the heterocyclic ring for achieving potent and selective CA inhibition.

Derivatization of the sulfonamide group offers another avenue for modulating the pharmacological profile of this compound. The sulfonamide moiety can be modified to interact with different amino acid residues in a receptor binding pocket, thereby influencing binding affinity and selectivity.

Pyrimidine-sulfonamide structures have been explored as endothelin receptor antagonists, which are implicated in the regulation of blood pressure. nih.gov The endothelin system is a key component in the pathophysiology of hypertension. nih.gov Dual endothelin receptor antagonists based on pyrimidine and sulfonamide moieties have shown significant blood pressure-lowering effects in clinical trials. nih.gov For example, the drug aprocitentan, which contains a pyrimidine sulfonamide core, has demonstrated efficacy in treating resistant hypertension. nih.gov

The nature of the substituent on the sulfonamide nitrogen can be critical. For example, in a series of pyrimidine-based HMG-CoA reductase inhibitors, a methanesulfonamide (B31651) pyrimidine derivative was found to be a potent inhibitor. nih.gov This highlights that even small modifications to the sulfonamide group can lead to significant changes in biological activity.

The following table illustrates the activity of some sulfonamide derivatives targeting different receptors.

| Compound | Target | Activity |

| Aprocitentan | Dual Endothelin Receptor Antagonist | Effective in lowering blood pressure in resistant hypertension. nih.gov |

| Methanesulfonamide pyrimidine derivative (S-4522) | HMG-CoA Reductase | IC₅₀ = 11 nM. nih.gov |

The chlorine atom at the 5-position of the pyrimidine ring plays a multifaceted role in the molecular recognition and biological activity of this compound. Halogen atoms, particularly chlorine, can profoundly influence a molecule's physicochemical properties and its interactions with biological targets, an effect sometimes referred to as the "magic chloro" effect. chemrxiv.org

In the context of kinase inhibitors, a 5-chloropyrimidine (B107214) moiety has been shown to be significantly more active than its non-chlorinated parent compound against the kinase insert domain receptor (KDR). chemrxiv.org Computational modeling suggested that the chlorine atom projects into a small hydrophobic cavity within the KDR kinase domain. chemrxiv.org This interaction likely contributes to the enhanced binding affinity.

Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the pyrimidine ring, which can affect its pKa and hydrogen bonding capabilities. This, in turn, can modulate the strength of interactions with amino acid residues in the active site of a target protein. In some cases, the chlorine atom can force a specific conformation of the molecule that is more favorable for binding. chemrxiv.org The replacement of a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine, which can be chlorinated, was well-tolerated and in some cases enhanced binding affinity to the target enzyme, highlighting the importance of the core structure and its substituents. nih.gov

Computational and Theoretical Investigations of 5 Chloropyrimidine 4 Sulfonamide

Quantum Chemical Calculations of Electronic Structurenih.govnih.gov

Quantum chemical calculations are fundamental in understanding the electronic properties of 5-Chloropyrimidine-4-sulfonamide. These computational methods provide a microscopic view of the molecule's behavior, which is crucial for predicting its chemical reactivity and interaction with biological targets. nih.govnih.gov

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and predict the stability of compounds like this compound. nih.gov By calculating the electronic ground state, DFT can identify the most stable arrangement of atoms in the molecule.

The process involves optimizing the molecular structure to find the minimum energy conformation. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related pyrimidine (B1678525) derivatives, such as 5-chlorouracil, have utilized DFT with basis sets like 6-311++G** to achieve optimized geometries. nih.gov Similar calculations for this compound would elucidate the precise three-dimensional structure and the electronic distribution within the molecule.

Table 1: Representative Optimized Geometric Parameters (Predicted) for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-S | ~1.77 Å | |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-N (ring) | ~1.33 - 1.38 Å | |

| Bond Angle | C-S-O | ~108° |

| O-S-O | ~120° | |

| C-S-N | ~106° | |

| Dihedral Angle | C4-S-N-H | Variable |

Note: These values are predictions based on typical bond lengths and angles for similar functional groups and may vary with the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. wuxibiology.com The distribution of HOMO and LUMO orbitals across the molecule highlights the electron-rich and electron-deficient regions, respectively. researchgate.net Quantum chemical parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Formula | Significance | Predicted Value (Illustrative) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | ~ -7.0 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | ~ 5.5 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting tendency | ~ 4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | ~ 2.75 eV |

| Chemical Softness (S) | 1/η | Ease of change in electron distribution | ~ 0.36 eV⁻¹ |

Note: The predicted values are illustrative and would be determined precisely through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic interactions. researchgate.netlibretexts.org These three-dimensional maps illustrate the electrostatic potential on the molecular surface, with different colors indicating varying charge densities. libretexts.orgproteopedia.org

In an MEP map, regions of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, usually shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine ring, indicating these as hydrogen bond acceptor sites. The hydrogen atoms of the sulfonamide group would exhibit a positive potential, marking them as hydrogen bond donor sites. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility and interaction dynamics of this compound. mdpi.com

Ligand-Target Protein Dynamics and Stability Analyses

In the context of drug discovery, MD simulations are invaluable for examining the interaction between a ligand, such as this compound, and its target protein. nih.gov These simulations can reveal the stability of the ligand-protein complex and the key interactions that maintain this binding. nih.gov

Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to assess the stability of the complex. nih.gov RMSD measures the average deviation of the protein's backbone atoms from their initial position, with a stable system showing minimal fluctuations. RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting flexible regions of the protein. By simulating the complex over several nanoseconds, researchers can observe the conformational changes and binding modes of the ligand within the protein's active site. nih.govmdpi.com

Solvent Effects and Hydration Shell Analysis

The surrounding solvent, typically water in biological systems, plays a critical role in molecular interactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their effects on the conformational landscape of this compound and its interactions with a target protein. mdpi.com

Hydration shell analysis focuses on the water molecules in the immediate vicinity of the solute. The structure and dynamics of these water molecules can significantly influence the solubility, stability, and binding affinity of the compound. By analyzing the radial distribution function of water around specific atoms or functional groups of this compound, it is possible to understand how the molecule interacts with its aqueous environment. This information is crucial for accurately modeling biological processes and for the rational design of molecules with improved properties. mdpi.com

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

Prediction of Potential Biological Targets and Binding Modes

Virtual screening of compound libraries against known biological targets is a primary step in identifying potential therapeutic applications for a given molecule. For sulfonamide derivatives, a common approach involves docking against the active sites of enzymes to predict inhibitory activity. nih.govnih.gov While specific studies on this compound are not extensively detailed in the public literature, the broader class of sulfonamides has been investigated against various targets. For instance, sulfonamides are known to target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms. nih.gov Molecular docking studies on novel sulfonamide derivatives have been performed to predict their binding conformations within the DHPS active site. nih.gov

Similarly, virtual screening has been successfully employed to identify sulfonamide-based inhibitors for other enzymes, such as ecto-5'-nucleotidase (CD73), which is implicated in cancer and inflammatory diseases. nih.gov These studies provide a framework for how this compound could be screened against a panel of relevant biological targets to predict its potential pharmacological activities. The binding mode would likely involve key interactions between the sulfonamide group and specific amino acid residues in the target's active site, a common feature observed for this class of compounds.

Estimation of Binding Affinities and Interaction Hotspots

The estimation of binding affinity, often expressed as a docking score or binding energy, is a critical output of molecular docking simulations. It provides a quantitative measure of the predicted strength of the interaction between the ligand and its target. For sulfonamide derivatives, docking studies have been used to estimate binding energies against bacterial DHPS, helping to rationalize the observed antibacterial activity of the most potent compounds. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Design

The ADMET properties of a drug candidate are crucial for its success in clinical development. In silico ADMET prediction allows for the early identification of potential liabilities, guiding the design of molecules with more favorable pharmacokinetic and safety profiles.

Computational Modeling of Absorption and Distribution Characteristics

Advanced Academic Applications and Future Research Trajectories Non Clinical

Role in Advanced Materials Science and Supramolecular Chemistry

The inherent electronic and coordinating properties of the 5-chloropyrimidine-4-sulfonamide structure position it as a significant building block in the synthesis of novel materials. Its ability to participate in a variety of chemical transformations and to coordinate with metal ions opens avenues for creating complex architectures with tailored functions.

This compound serves as a key intermediate in the development of functional organic materials. The pyrimidine (B1678525) and sulfonamide moieties are recognized pharmacophores that can be combined to create hybrid molecules with significant biological activity. nih.govresearchgate.net This hybridization strategy allows for the synthesis of derivatives that can act on multiple biological targets simultaneously. researchgate.net The chlorine atom on the pyrimidine ring is a reactive site, enabling nucleophilic substitution reactions to tether the molecule to other organic fragments, thereby building more complex and functionally diverse structures. This approach has been used to create libraries of pyrimidine sulfonamide derivatives for evaluation in various applications. nih.gov

The sulfonamide group and the nitrogen atoms within the pyrimidine ring of this compound provide excellent donor sites for coordination with metal ions. sci-hub.se Sulfonamides can act as ligands, binding to transition metals such as cobalt(II), copper(II), nickel(II), and zinc(II) to form stable metal complexes. nih.govimist.ma The coordination often occurs through the deprotonated sulfonamide nitrogen and a sulfonyl oxygen atom or a nitrogen atom from the heterocyclic ring. sci-hub.seimist.ma

These metal complexes can exhibit distinct geometries, such as octahedral, which influences their physical and chemical properties. nih.govimist.ma The formation of these organometallic compounds can enhance the biological activity observed in the parent ligand. imist.ma For instance, Schiff bases derived from sulfonamides form complexes with metal ions that show increased antibacterial activity compared to the free ligand. imist.ma This field of study is crucial for developing new materials with potential applications in catalysis and bioinorganic chemistry. sci-hub.seimist.ma

Development of Novel Analytical Methodologies for Research Quantitation

Accurate quantification and characterization are paramount for research involving this compound and its derivatives. The development of robust analytical techniques is essential for purity assessment, reaction monitoring, and metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of sulfonamides. nih.govsigmaaldrich.commdpi.com Reverse-phase HPLC, utilizing columns like C18, is commonly employed for the separation of these compounds. nih.govsigmaaldrich.com

A typical HPLC method involves a gradient elution system with a mobile phase composed of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate. sigmaaldrich.com Detection is often achieved using UV or photodiode array (PDA) detectors at wavelengths around 270 nm. sigmaaldrich.comresearchgate.net The development of such methods enables the sensitive and reliable determination of sulfonamides in various matrices, from environmental samples to biological fluids. nih.govmdpi.com While less common for the parent compound, Gas Chromatography (GC) can be applied to the analysis of pyrimidines, typically after a derivatization step like permethylation to increase volatility. nih.govcapes.gov.br

Table 1: Example HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Chromolith® High Resolution RP-18e (100 x 4.6 mm) | sigmaaldrich.com |

| Mobile Phase | A: Acetonitrile/20mM Ammonium Acetate (2:98 v/v) | sigmaaldrich.com |

| B: Acetonitrile/20mM Ammonium Acetate (32:68 v/v) | sigmaaldrich.com | |

| Flow Rate | 0.7 mL/min | sigmaaldrich.com |

| Column Temp. | 40 °C | sigmaaldrich.com |

| Detector | UV at 270 nm | sigmaaldrich.com |

| Injection Vol. | 5 µL | sigmaaldrich.com |

Structural elucidation and confirmation of this compound and its derivatives rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure of synthesized compounds. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both identification and quantification. usda.govshimadzu.comnih.gov Electrospray ionization (ESI) in positive ion mode is a common method for analyzing sulfonamides. shimadzu.comnih.gov The use of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for highly sensitive and selective detection by monitoring specific precursor-to-product ion transitions. shimadzu.comnih.gov This methodology is crucial for determining low concentrations of these compounds in complex mixtures. usda.govnih.gov

Table 2: Example Mass Spectrometry Parameters for Sulfonamide Analysis

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | shimadzu.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Spray Voltage | 4.5 - 5.5 kV | shimadzu.comnih.gov |

| Vaporizer Temp. | 250 - 550 °C | shimadzu.comnih.gov |

| Drying Gas Flow | 15 L/min | shimadzu.com |

Exploration of Novel In Vitro Therapeutic Targets and Biological Probes

The pyrimidine-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a template for designing probes to investigate novel therapeutic targets. researchgate.netnih.gov Derivatives of this compound are synthesized and evaluated in vitro to understand their mechanism of action and to identify new pathways for therapeutic intervention.

These hybrid molecules have shown promising activity against a range of cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), A-549 (lung cancer), and MCF-7 (breast cancer). nih.govnih.gov The antiproliferative effects are often investigated through mechanistic studies, which have shown that these compounds can arrest the cell cycle and induce apoptosis. nih.gov For example, certain pyrimidine sulfonamide derivatives have been found to inhibit the PI3Kα signaling pathway, a critical regulator of cell growth and proliferation. nih.gov

Furthermore, these compounds have been explored as potential antimalarial agents by targeting essential parasite enzymes like falcipain-2 and falcipain-3. nih.gov The ability to synthesize a diverse library of these molecules allows researchers to probe structure-activity relationships, providing valuable insights for the rational design of more potent and selective biological probes. nih.govnih.gov This research lays the groundwork for developing future therapeutic agents by identifying and validating novel molecular targets. nih.govnih.gov

Table 3: Examples of In Vitro Activity of Pyrimidine-Sulfonamide Derivatives

| Compound Class | Target/Cell Line | Observed Effect | Source |

|---|---|---|---|

| Pyrimidine-Sulfonamide Hybrids | HeLa, HCT-116, A-549 Cancer Cells | Cytotoxicity, Apoptosis Induction | nih.gov |

| Pyrimidine-Sulfonamide Hybrid 5 | T-47D, MCF-7 Breast Cancer Cells | Antiproliferative Activity (IC₅₀: 2.4-2.5 µM) | nih.gov |

| Pyrimidine-Sulfonamide Hybrids | VEGFR2 | Potent Enzyme Inhibition | nih.gov |

| Pyrimidine-tethered spirochromanes | P. falciparum (Malaria Parasite) | Antimalarial Activity, Inhibition of Falcipains | nih.gov |

Enzyme Inhibitor Development for Specific Pathways (e.g., Kinases, Hydrolases)

The pyrimidine-sulfonamide core is a well-established pharmacophore in the design of enzyme inhibitors, particularly targeting kinases and hydrolases, which are crucial in numerous cellular signaling pathways.

Derivatives of 5-chloropyrimidine (B107214) have been investigated as potent inhibitors of various kinases. For instance, a complex derivative, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, has been identified as a highly potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). nih.gov This highlights the potential of the 5-chloropyrimidine scaffold in targeting key enzymes in cancer-related pathways. Similarly, a series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov

Furthermore, sulfonamides are renowned as a classic class of carbonic anhydrase (CA) inhibitors. nih.govijpsonline.comnih.gov These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic implications. The hybridization of a pyrimidine scaffold with a sulfonamide moiety can yield compounds with significant CA inhibitory activity. While direct data on this compound is unavailable, the general principle suggests its potential as a starting point for developing novel CA inhibitors.

The following table summarizes the inhibitory activities of some pyrimidine-sulfonamide hybrids against specific enzymes:

| Compound/Derivative Class | Target Enzyme(s) | Reported Activity/Potency | Reference(s) |

| Pyrimidine–sulfonamide–diazepam hybrid | VEGFR-2 | IC50: 100 nM (comparable to sorafenib) | nih.gov |

| 2-amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent inhibitors | nih.gov |

| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK, EGFR | Potent dual inhibitor | nih.gov |

| Five-Membered Heterocyclic Sulfonamides | Carbonic Anhydrases (CA I, II, IX) | Inhibition constants in the nanomolar range (e.g., for CA II, K_i = 0.20–5.96 nM) | nih.gov |

Antimicrobial Research (in vitro) and Resistance Modulation

The sulfonamide functional group is historically significant in the field of antimicrobial agents, primarily through the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in many bacteria. impactfactor.org The pyrimidine ring is also a core component of many biologically active molecules, including some with antimicrobial properties. The combination of these two moieties in this compound suggests a potential for antimicrobial activity.

In vitro studies on various pyrimidine-sulfonamide derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. For instance, novel pyrimidine sulfonate esters containing a thioether moiety have shown good antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com Substituted pyrimidine-sulfonamide derivatives have also exhibited significant antibacterial potential in computational and in vitro studies. biointerfaceresearch.com

Research into thienopyrimidine-sulfonamide hybrids has shown that these compounds can exhibit varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. mdpi.com The design of such hybrids often targets essential microbial enzymes like dihydrofolate reductase. mdpi.com

The table below presents some antimicrobial activities of related pyrimidine-sulfonamide compounds:

| Compound/Derivative Class | Target Microorganism(s) | Reported Activity (e.g., MIC) | Reference(s) |

| Pyrimidine sulfonate esters (e.g., A5, A30, A33) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 values from 4.24 to 9.35 μg/mL | mdpi.com |

| Pyrimidine sulfonate esters (e.g., A1, A3, A5, A33) | Xanthomonas axonopodis pv. citri (Xac) | EC50 values from 44.11 to 82.28 μg/mL | mdpi.com |

| Thienopyrimidine-sulfonamide hybrid (8iii) | Staphylococcus aureus | MIC: 250 µg/mL | mdpi.com |

| Thienopyrimidine-sulfonamide hybrid (8iii) | Escherichia coli | MIC: 125 µg/mL | mdpi.com |

Antiproliferative and Cytotoxicity Studies (in vitro, non-cancer cell lines if not for therapeutic context)

The antiproliferative potential of pyrimidine-sulfonamide hybrids is an active area of research. These compounds have shown promise in inhibiting the growth of various cancer cell lines in vitro. nih.gov Importantly, several studies have also investigated their cytotoxicity against non-cancerous cell lines to assess their selectivity.

For example, a pyrimidine-sulfonamide hybrid, PS14, demonstrated moderate antiproliferative activity against several cancer cell lines while showing low cytotoxicity toward normal human liver cells (LO2), with selectivity index (SI) values ranging from 4.6 to 8.1. nih.gov Another hybrid showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and remarkably low cytotoxicity toward normal breast cells (MCF-10A), with high SI values. nih.gov The synthesis of various pyrimidine derivatives and their subsequent screening has revealed that substitutions at the 5th position of a 2-thiouracil (B1096) ring can retain cytotoxic activity. elmergib.edu.ly

The following table summarizes the in vitro antiproliferative and cytotoxicity data for some pyrimidine-sulfonamide hybrids:

| Compound/Derivative | Cell Line(s) | Reported Activity (IC50) | Cytotoxicity (Normal Cells) | Selectivity Index (SI) | Reference(s) |

| PS14 | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 μM | IC50: 102.46 μM (LO2 cells) | 4.6 - 8.1 | nih.gov |

| Pyrimidine–sulfonamide–diazepam hybrid 28 | HepG2, HCT-116, MCF-7 | 6.99–8.98 μM | IC50: 66.67 μM (VERO cells) | 7.4 - 9.5 | nih.gov |

| Thieno[2,3d]pyrimidine–sulfonamide hybrid 58 | MCF-7, MDA-MB-231 | 6.17 and 8.68 μM | IC50: 277.05 μM (MCF-10A cells) | 173.1 and 125.9 | nih.gov |

| Substituted pyrimidine-sulfonamides (1-6) | HepG2 cells | >95% viability at 3.125 µM | Not specified | Not specified | biointerfaceresearch.com |

Future Perspectives in Pyrimidine-Sulfonamide Chemical Biology and Innovation

The exploration of pyrimidine-sulfonamide hybrids, including those based on the this compound scaffold, holds considerable promise for future non-clinical research and drug discovery. The versatility of this chemical framework allows for extensive structural modifications, enabling the fine-tuning of biological activity and selectivity.

Future research is likely to focus on several key areas:

Rational Design of Selective Inhibitors: By leveraging computational modeling and a deeper understanding of enzyme-ligand interactions, novel derivatives can be designed to target specific isoforms of kinases, hydrolases, and other enzymes with high selectivity. This could lead to more precise tools for studying cellular pathways and potentially fewer off-target effects.

Combating Antimicrobial Resistance: The development of new antimicrobial agents is a critical global health priority. Pyrimidine-sulfonamide hybrids offer a platform for creating compounds that may overcome existing resistance mechanisms. Future work could involve exploring novel microbial targets and synergistic combinations with other antimicrobial drugs.

Advanced Antiproliferative Agents: The demonstrated antiproliferative activity and favorable selectivity profiles of some pyrimidine-sulfonamide hybrids warrant further investigation. Future studies could focus on elucidating their mechanisms of action, identifying their molecular targets, and exploring their potential in modulating pathways related to uncontrolled cell proliferation in non-therapeutic contexts.

Chemical Biology Probes: The this compound scaffold can be functionalized to create chemical probes for studying biological systems. For example, the incorporation of fluorescent tags or photo-affinity labels could facilitate the identification of protein targets and the visualization of their subcellular localization.

Q & A

Q. What are the established synthetic routes for 5-chloropyrimidine-4-sulfonamide, and what are their comparative advantages?

- Methodological Answer : The synthesis typically involves sulfonylation of pyrimidine derivatives followed by chlorination. For example:

- Route 1 : Sulfonation of 5-aminopyrimidine using chlorosulfonic acid, followed by chlorination with POCl₃. This method offers high yield (~75%) but requires stringent temperature control (0–5°C) to avoid over-sulfonation .

- Route 2 : Direct substitution of a sulfonamide group on pre-chlorinated pyrimidine cores, which reduces side reactions but demands anhydrous conditions and palladium catalysts .

Comparative

| Route | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| 1 | 75 | 95 | Temperature sensitivity |

| 2 | 60 | 98 | Catalyst cost and recovery |

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for signals at δ 8.2–8.5 ppm (pyrimidine protons) and δ 160–165 ppm (sulfonamide carbonyl) .

- FT-IR : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 207.5 (calculated) with fragmentation patterns matching chlorine loss .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (0.2 mg/mL at 25°C), but improves in polar aprotic solvents (e.g., DMSO: 15 mg/mL). Stability decreases above pH 7 due to hydrolysis of the sulfonamide group .

- Storage Recommendations : Store at 2–8°C in inert atmosphere (argon) to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity or binding modes of this compound in drug discovery contexts?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electrophilic attack sites (C4 chlorine vs. sulfonamide sulfur). Charge density maps highlight nucleophilic regions for targeted modifications .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase). Key residues (His94, Gln92) show hydrogen bonding with sulfonamide oxygen .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target cytotoxicity .

- Meta-Analysis : Aggregate data from Scopus (search: "this compound" AND "bioactivity") and apply statistical filters (e.g., p < 0.01, n ≥ 3 replicates) to identify reproducible trends .

Q. What strategies optimize the regioselectivity of functionalizing this compound for SAR studies?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C2 position, enabling selective alkylation or arylation .

- Protecting Groups : Temporarily block the sulfonamide with tert-butyldimethylsilyl (TBS) chloride to direct reactions to the chlorine site .

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

- Methodological Answer :

- Waste Management : Segregate chlorinated byproducts (e.g., HCl gas) using alkaline scrubbers. Partner with certified waste treatment facilities for sulfonamide-containing residues .

- Process Optimization : Replace POCl₃ with greener chlorinating agents (e.g., NCS in ionic liquids) to reduce toxicity .

Data Validation and Reproducibility

Q. What criteria ensure the reliability of experimental data for this compound in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.